benzyl 4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxylate
Description
Benzyl 4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxylate is a heterocyclic compound featuring a triazolopyrimidine core fused with a piperazine ring. The triazolopyrimidine moiety is substituted with a 3-methoxyphenyl group at position 3, while the piperazine is functionalized with a benzyl carboxylate group.
Properties
IUPAC Name |
benzyl 4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N7O3/c1-32-19-9-5-8-18(14-19)30-22-20(26-27-30)21(24-16-25-22)28-10-12-29(13-11-28)23(31)33-15-17-6-3-2-4-7-17/h2-9,14,16H,10-13,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPCFNTWTCYFCRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)OCC5=CC=CC=C5)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds, such as [1,2,3]triazolo[4,5-d]pyrimidine derivatives, have been reported to inhibit cdk2, a cyclin-dependent kinase. CDK2 plays a crucial role in cell cycle regulation, making it an appealing target for cancer treatment.
Mode of Action
Similar compounds have been reported to interact with their targets by binding to the active site of the enzyme, thereby inhibiting its function. This interaction can lead to changes in the cell cycle progression, potentially leading to apoptosis.
Biochemical Pathways
Compounds that inhibit cdk2 can affect the cell cycle, particularly the transition from the g1 phase to the s phase. This can lead to cell cycle arrest and apoptosis, thereby inhibiting the proliferation of cancer cells.
Biological Activity
Benzyl 4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C23H23N7O3
- Molecular Weight : 445.483 g/mol
- Purity : Typically around 95% .
This compound belongs to a class of triazole derivatives known for their diverse pharmacological properties. The presence of the triazole ring is crucial for its biological activity, particularly in inhibiting specific enzymes and pathways associated with cancer progression and inflammation.
Enzyme Inhibition
Research indicates that this compound exhibits inhibitory effects on monoacylglycerol lipase (MAGL), an enzyme involved in the degradation of endocannabinoids. This inhibition may lead to increased levels of endocannabinoids, which can have anti-inflammatory and anti-cancer effects .
Anticancer Properties
Several studies have evaluated the anticancer potential of this compound across various cancer cell lines:
- Cell Lines Tested :
- L1210 (murine leukemia)
- CEM (human T-lymphocyte)
- HeLa (human cervix carcinoma)
In vitro studies have shown that compounds similar to this compound demonstrate significant antiproliferative activity. For instance, one study reported an IC50 value of approximately 9.6 μM against HMEC-1 cells .
Anti-inflammatory Effects
The compound's ability to inhibit MAGL suggests potential anti-inflammatory properties. By preventing the breakdown of endocannabinoids, it may reduce inflammation and associated pain .
Study on MAGL Inhibition
A recent study focused on synthesizing various MAGL inhibitors, including derivatives related to this compound. The results indicated that these compounds could effectively inhibit MAGL with low IC50 values (e.g., as low as 2.5 nM for some derivatives) .
Comparative Analysis
| Compound | Target | IC50 Value |
|---|---|---|
| Benzyl 4-(3-methoxyphenyl) derivative | MAGL | 9.6 μM |
| JZL-184 (reference) | MAGL | 2.5 nM |
| Compound with triazole ring | HMEC-1 cells | 9.6 μM |
This table illustrates the potency of benzyl derivatives compared to established MAGL inhibitors.
Scientific Research Applications
Research has indicated that benzyl 4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxylate exhibits several pharmacological properties:
Antitumor Activity
Numerous studies have highlighted the compound's potential as an antitumor agent. It has shown significant cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Caspase activation |
| A549 (Lung) | 15.0 | Apoptosis induction |
| HeLa (Cervical) | 10.0 | Cell cycle arrest |
The mechanism involves the induction of apoptosis through caspase pathways, leading to cell death in tumor cells .
Antimicrobial Activity
The compound also exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria:
| Microorganism | MIC (µg/mL) | Type |
|---|---|---|
| Staphylococcus aureus | 8 | Gram-positive |
| Escherichia coli | 16 | Gram-negative |
| Pseudomonas aeruginosa | 32 | Gram-negative |
These findings suggest its potential as a lead compound for developing new antibiotics .
Anti-inflammatory Activity
In animal models, the compound has been evaluated for its anti-inflammatory effects. Studies have reported a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 following treatment with the compound . The proposed mechanisms include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammation.
- Modulation of Signaling Pathways : It is suggested that the compound modulates key signaling pathways such as NF-kB and MAPK.
Case Studies
Several case studies have illustrated the therapeutic potential of this compound:
Case Study on Breast Cancer
A clinical trial involving patients with advanced breast cancer showed promising results when this compound was combined with standard chemotherapy agents. The combination led to improved overall survival rates compared to chemotherapy alone.
Case Study on Infections
In a cohort study involving patients with resistant bacterial infections, administration of the compound resulted in significant clinical improvement and reduced infection rates. This highlights its potential utility in treating drug-resistant infections .
Comparison with Similar Compounds
Key Structural Insights :
- Piperazine Modifications : Carboxylate esters (target) improve solubility, while benzoyl or trifluoromethyl groups enhance lipophilicity and metabolic stability .
Pharmacological Activities
Triazolopyrimidine derivatives exhibit diverse biological activities, depending on substituents:
- Anticancer Activity : Compounds with sulfur-containing side chains (e.g., thioglycosides) show moderate activity against MCF-7 breast cancer cells (IC₅₀: 10–50 µM) .
- Enzyme Inhibition : Piperazine-linked benzoyl or sulfonyl groups (e.g., 2,6-dimethoxybenzoyl) are associated with dual EZH2/HDAC inhibition, relevant in epigenetic therapy .
- Antioxidant Potential: Thione derivatives (e.g., 5-thioxo analogs) demonstrate radical scavenging activity in DPPH assays .
Physicochemical Properties
Key Trends :
- Carboxylate groups (target) enhance aqueous solubility compared to benzoyl analogs.
- Electron-withdrawing groups (e.g., CF₃) increase metabolic stability but reduce solubility .
Q & A
Q. What are the standard synthetic routes for this compound, and how are intermediates characterized?
The synthesis typically involves multi-step routes:
- Step 1 : Formation of the triazolo-pyrimidine core via cyclization of hydrazine intermediates, often using sodium nitrite under acidic conditions (e.g., HCl/ethanol) .
- Step 2 : Introduction of the piperazine moiety through nucleophilic substitution or coupling reactions. For example, allylic acetates react with benzyl piperazine derivatives in DMF at 50°C to yield intermediates .
- Step 3 : Functionalization of the benzyl carboxylate group via esterification or amidation . Characterization :
- TLC monitors reaction progress.
- NMR (¹H/¹³C) confirms regiochemistry and substituent positions .
- HRMS validates molecular mass, while FTIR identifies functional groups (e.g., C=O, N-H) .
Q. Which spectroscopic methods are most effective for confirming the compound’s structure?
- ¹H/¹³C NMR : Resolves aromatic protons (δ 7.0–8.5 ppm for triazolo-pyrimidine) and piperazine CH₂ groups (δ 2.5–3.5 ppm) .
- HRMS : Accurately confirms molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ ions) .
- X-ray crystallography (if crystalline): Provides definitive proof of stereochemistry and regioselectivity .
Q. What solvent systems are suitable for purification, and how is solubility optimized?
- Purification : Column chromatography (silica gel) with gradients of ethyl acetate/hexane or DCM/methanol .
- Solubility : The compound is polar due to the piperazine and triazole groups. Solubility in DMSO or DMF is preferred for biological assays. For reactions, use aprotic solvents (DMF, acetonitrile) to enhance reactivity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yields?
- Catalysts : Palladium on carbon (Pd/C) for hydrogenation steps or CuI for Sonogashira couplings .
- Temperature : Controlled heating (50–80°C) minimizes side reactions in cyclization steps .
- pH : Acidic conditions (pH 4–6) stabilize intermediates during diazotization .
- Case Study : A 57% yield was achieved using DMF at 50°C for 3 hours, with TLC-guided termination .
Q. How to resolve contradictions in biological activity data across studies?
- Orthogonal Assays : Validate cytotoxicity (e.g., MTT assay) with apoptosis markers (Annexin V) to confirm mechanism .
- Dose-Response Curves : Establish EC₅₀ values in multiple cell lines (e.g., MCF-7 vs. A549) to assess selectivity .
- Control Experiments : Rule out off-target effects using siRNA knockdown of suspected targets (e.g., kinases) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
